1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine
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Overview
Description
1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine is a complex organic compound that belongs to the class of sulfonylpiperazines This compound is characterized by the presence of two piperazine rings, each substituted with a sulfonylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine typically involves multiple steps:
Formation of the sulfonylphenoxy intermediate: This step involves the reaction of 4-chlorophenol with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the sulfonylphenoxy intermediate.
Coupling with piperazine: The sulfonylphenoxy intermediate is then reacted with 1-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Final assembly: The resulting product is further reacted with another equivalent of 4-chlorophenol and sulfonyl chloride derivative under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.
Scientific Research Applications
1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biology: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[4-(4-sulfonylphenoxy)phenyl]piperazine: Lacks the additional piperazine ring and sulfonyl groups.
4-[4-(4-Methylpiperazin-1-yl)sulfonylphenoxy]phenylsulfonylpiperazine: Similar structure but with different substitution patterns.
Uniqueness
1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine is unique due to its dual piperazine rings and multiple sulfonylphenoxy groups. This structural complexity contributes to its diverse chemical reactivity and potential applications. The presence of multiple functional groups allows for versatile interactions with biological targets and the formation of various derivatives.
Properties
IUPAC Name |
1-methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S2/c1-23-11-15-25(16-12-23)32(27,28)21-7-3-19(4-8-21)31-20-5-9-22(10-6-20)33(29,30)26-17-13-24(2)14-18-26/h3-10H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQSFGCVVONZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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